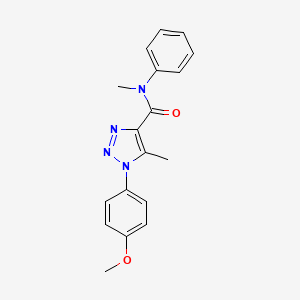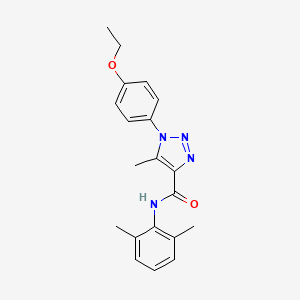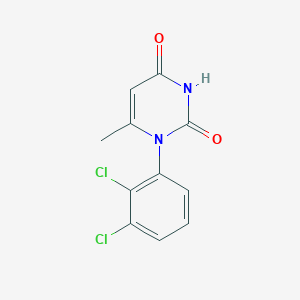
1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as MDPT, is a chemical compound that belongs to the class of triazole compounds. It has been studied for its potential application in various scientific research fields, such as medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of the reuptake of dopamine and serotonin by their respective transporters, leading to an increase in the extracellular levels of these neurotransmitters. This, in turn, leads to the activation of downstream signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects, such as increased locomotor activity, enhanced cognitive function, and decreased anxiety and depression-like behaviors. It has also been found to exhibit neuroprotective effects against oxidative stress and inflammation-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has various advantages for lab experiments, such as its high affinity for DAT and SERT, making it a potential candidate for the development of new antidepressant and antipsychotic drugs. However, it also has some limitations, such as its potential toxicity and lack of selectivity for DAT and SERT over other neurotransmitter transporters.
Direcciones Futuras
There are various future directions for the study of 1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, such as the development of more selective and potent compounds that exhibit a higher affinity for DAT and SERT. The study of the pharmacokinetics and pharmacodynamics of 1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in vivo is also an important area of future research. Additionally, the potential application of 1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease, should be explored.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential application in various scientific research fields. It has been found to exhibit significant affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), making it a potential candidate for the development of new antidepressant and antipsychotic drugs. 1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential application in the treatment of Parkinson's disease, as it has been found to exhibit neuroprotective effects against dopaminergic neuron damage.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-17(18(23)21(2)14-7-5-4-6-8-14)19-20-22(13)15-9-11-16(24-3)12-10-15/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDMDTNOKYWSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[4-(dimethylamino)phenyl]-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4434674.png)
![1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4434684.png)
![3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4434687.png)
![N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4434688.png)
![tert-butyl 3-[(cyclopropylamino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4434695.png)
![4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434703.png)
![N-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434725.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4434743.png)
![2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4434751.png)
![N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434759.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide](/img/structure/B4434767.png)

![3-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4434784.png)